molecular formula C14H18I2O3 B13947219 Carbonic acid, 3,5-diiodobenzyl hexyl ester CAS No. 60075-91-4

Carbonic acid, 3,5-diiodobenzyl hexyl ester

Cat. No.: B13947219
CAS No.: 60075-91-4
M. Wt: 488.10 g/mol
InChI Key: GTEXUJKMQCYMIY-UHFFFAOYSA-N
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Description

Carbonic acid, 3,5-diiodobenzyl hexyl ester is a chemical compound with the molecular formula C14H18I2O3 It is an ester derivative of carbonic acid, where the hydrogen atoms of the hydroxyl groups are replaced by 3,5-diiodobenzyl and hexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 3,5-diiodobenzyl hexyl ester typically involves the esterification of carbonic acid with 3,5-diiodobenzyl alcohol and hexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, 3,5-diiodobenzyl hexyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of carbonic acid, 3,5-diiodobenzyl alcohol, and hexanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohols.

    Substitution: The iodine atoms in the 3,5-diiodobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Carbonic acid, 3,5-diiodobenzyl alcohol, and hexanol.

    Reduction: 3,5-diiodobenzyl alcohol and hexanol.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Carbonic acid, 3,5-diiodobenzyl hexyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbonic acid, 3,5-diiodobenzyl hexyl ester involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing the active 3,5-diiodobenzyl alcohol and hexanol. These alcohols can further interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbonic acid, 3,5-diiodobenzyl methyl ester
  • Carbonic acid, 3,5-diiodobenzyl ethyl ester
  • Carbonic acid, 3,5-diiodobenzyl propyl ester

Uniqueness

Carbonic acid, 3,5-diiodobenzyl hexyl ester is unique due to its specific esterification with hexanol, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl counterparts

Properties

CAS No.

60075-91-4

Molecular Formula

C14H18I2O3

Molecular Weight

488.10 g/mol

IUPAC Name

(3,5-diiodophenyl)methyl hexyl carbonate

InChI

InChI=1S/C14H18I2O3/c1-2-3-4-5-6-18-14(17)19-10-11-7-12(15)9-13(16)8-11/h7-9H,2-6,10H2,1H3

InChI Key

GTEXUJKMQCYMIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)OCC1=CC(=CC(=C1)I)I

Origin of Product

United States

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